molecular formula C6H14ClNO2S B6237956 N-butyl-N-ethylsulfamoyl chloride CAS No. 926184-77-2

N-butyl-N-ethylsulfamoyl chloride

Cat. No.: B6237956
CAS No.: 926184-77-2
M. Wt: 199.7
InChI Key:
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Description

N-butyl-N-ethylsulfamoyl chloride is a chemical compound with the molecular formula C8H18ClNO2S. It is a derivative of sulfamic acid and is known for its applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its sulfamoyl chloride functional group, which imparts unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From Sulfamic Acid: One common synthetic route involves the reaction of sulfamic acid with butylamine and ethylamine in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction proceeds under controlled temperature conditions to yield this compound.

  • Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized equipment and processes to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like alcohols, amines, or thiols are used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N-butyl-N-ethylsulfamoyl chloride is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-butyl-N-ethylsulfamoyl chloride exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

  • N-methyl-N-ethylsulfamoyl chloride

  • N-ethyl-N-propylsulfamoyl chloride

  • N-butyl-N-methylsulfamoyl chloride

Uniqueness: N-butyl-N-ethylsulfamoyl chloride is unique due to its specific combination of alkyl groups (butyl and ethyl) attached to the sulfamoyl chloride functional group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

926184-77-2

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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